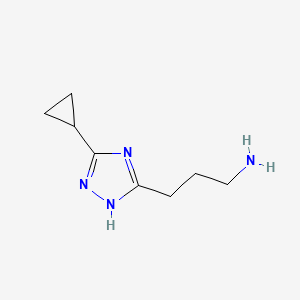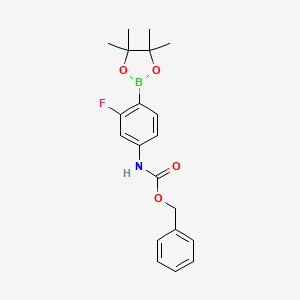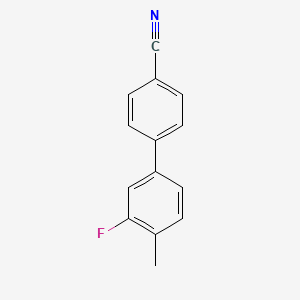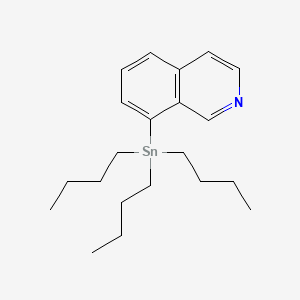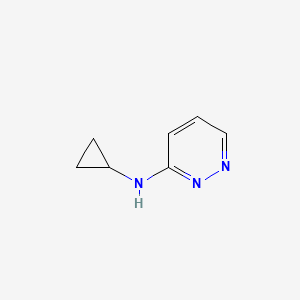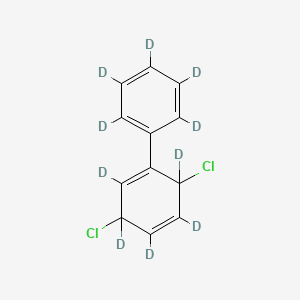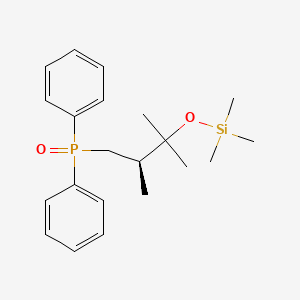![molecular formula C36H26O2P2S B599361 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene CAS No. 1019842-99-9](/img/structure/B599361.png)
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene is an organic compound with the empirical formula C36H26O2P2S and a molecular weight of 584.60 g/mol . This compound is known for its unique structure, which includes an electron-rich dibenzothiophene core and two electron-deficient diphenylphosphoryl side arms . It is commonly used as a host material in organic light-emitting diodes (OLEDs) due to its ambipolar phosphorescent properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene typically involves multiple steps, starting from commercially available 1,4-dibromo-2,3,5,6-tetrafluorobenzene . The process includes a Suzuki coupling reaction followed by a nucleophilic aromatic substitution (SNAr) reaction . The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the coupling and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as sublimation are employed to obtain ultra-pure grade chemicals .
化学反应分析
Types of Reactions
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and specific solvents like dimethylformamide (DMF) for substitution reactions . Oxidizing and reducing agents are chosen based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphine oxide derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene has a wide range of scientific research applications:
作用机制
The mechanism by which 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene exerts its effects involves its ability to act as an electron transport material. The electron-rich dibenzothiophene core and electron-deficient diphenylphosphoryl side arms facilitate efficient charge separation and transport . This property is particularly useful in OLEDs, where the compound helps in achieving high electroluminescence efficiency .
相似化合物的比较
Similar Compounds
2,2’-Bidibenzo furan-6,6’-diylbis(diphenylphosphine oxide): (DBF-d-PO)
2,2’-Bidibenzo thiophene-6,6’-diylbis(diphenylphosphine oxide): (DBT-d-PO)
6,6’-Di(pyridine-3-yl)-2,2’-bidibenzo furan: (DBF-d-Py)
6,6’-Di(pyridine-3-yl)-2,2’-bidibenzo thiophene: (DBT-d-Py)
Uniqueness
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene stands out due to its high triplet energy and ability to form stable charge-separated states . This makes it particularly effective in applications requiring efficient electron transport and charge separation, such as in OLEDs and other electronic devices .
属性
IUPAC Name |
2,8-bis(diphenylphosphoryl)dibenzothiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26O2P2S/c37-39(27-13-5-1-6-14-27,28-15-7-2-8-16-28)31-21-23-35-33(25-31)34-26-32(22-24-36(34)41-35)40(38,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJJIQHVZCFSGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)SC5=C4C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26O2P2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the key structural features of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene (PPT) and how do they influence its electron transport properties?
A: this compound (PPT) is characterized by a central dibenzo[b,d]thiophene core flanked by two diphenylphosphoryl groups at the 2 and 8 positions. The diphenylphosphoryl groups, with their strong electron-withdrawing nature, significantly influence the electronic properties of PPT, enhancing its electron affinity and making it a suitable electron transport material [].
Q2: How does the energy level alignment of PPT at the cathode interface impact the performance of inverted organic light-emitting diodes (iOLEDs)?
A: The energy level alignment between PPT and the cathode plays a crucial role in iOLED performance. Studies have shown that a smaller energy barrier for electron injection at the cathode/PPT interface leads to lower driving voltages and higher efficiencies in iOLEDs. Modifying the PPT structure, for example by introducing a sulfone group, can further optimize this energy level alignment and improve device performance [].
Q3: Can PPT be used in tandem with other materials to create white light-emitting devices?
A: Yes, PPT's electron transport properties make it suitable for use in tandem with other light-emitting materials, such as perovskites, to fabricate white light-emitting diodes (WLEDs). Research has shown that PPT can act as a conductive passivation layer in hybrid perovskite/organic tandem WLEDs. In this configuration, PPT helps passivate defects in the perovskite layer, leading to enhanced device efficiency and improved color rendering [].
Q4: What spectroscopic techniques have been employed to characterize PPT and its building block moieties?
A: Researchers have employed a range of spectroscopic techniques to comprehensively characterize PPT and its building blocks. These include near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, X-ray photoelectron spectroscopy (XPS), and gas-phase X-ray photoelectron and photoabsorption spectroscopies. These techniques provide valuable insights into the electronic structure, chemical bonding, and orbital interactions within PPT [, , ].
Q5: How does the formation of exciplex states contribute to enhanced electroluminescence efficiency in devices employing PPT?
A: When used in conjunction with specific electron-donating materials, like 4,4′,4′′-tris[3-methylphenyl(phenyl)amino]-triphenylamine (m-MTDATA), PPT can form exciplex states. These states exhibit delayed fluorescence, a phenomenon that can significantly enhance the electroluminescence efficiency in organic light-emitting diodes (OLEDs). This mechanism allows for harvesting both singlet and triplet excitons, leading to improved device performance [].
Q6: Have there been any computational studies on PPT and its derivatives?
A: Yes, density functional theory (DFT) calculations have been employed to investigate the electronic structures, electronic transitions, vertical electron affinities, and intermolecular reorganization energies of PPT and its derivatives. These computational studies provide valuable insights into the structure-property relationships of these materials and guide the design of novel compounds with tailored properties for specific applications in organic electronics [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


